molecular formula C11H8ClN3O2 B1462588 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine CAS No. 1153408-91-3

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Cat. No. B1462588
M. Wt: 249.65 g/mol
InChI Key: DJFUKKYCJQOIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine” is a chemical compound with the molecular formula C11H8ClN3O2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group, a methyl group, and a 4-nitrophenyl group .


Physical And Chemical Properties Analysis

“4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine” is a powder at room temperature . It has a molecular weight of 249.66 .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine . This compound, also known as 4-methyl-2-(4-nitrophenyl)pyrimidine , has a molecular formula of C11H8ClN3O2 and a molecular weight of 249.65 g/mol . Here are six unique applications:

  • Medicinal Chemistry and Drug Development

    • Results : Evaluation of derivatives for biological activity, such as receptor binding or enzyme inhibition .
  • Neuroprotective Agents

    • Results : Demonstrated neuroprotection in animal stroke models .
  • Anticancer Research

    • Results : Inhibition of cancer cell growth or induction of apoptosis .
  • Agrochemicals and Pesticides

    • Results : Effective control of pests or weeds .
  • Materials Science and Organic Electronics

    • Results : Enhanced charge transport or light-emitting properties .
  • Photodynamic Therapy (PDT)

    • Results : Selective destruction of cancer cells via reactive oxygen species .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine” and its derivatives could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUKKYCJQOIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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